2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one

Fragrance formulation Physical property Handling & storage

2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one (CAS 70556-54-6) is a synthetic C₁₃H₂₀O cyclohexenyl pentenone classified among fragrance terpenoids. Its IUPAC name, (E)-2-methyl-1-(4-methylcyclohex-3-en-1-yl)pent-1-en-3-one, reflects a trans-configured exocyclic enone moiety that fundamentally distinguishes it from regioisomeric odorants such as vestitenone (C₁₂H₁₈O, CAS 69401-36-1).

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 70556-54-6
Cat. No. B12668446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one
CAS70556-54-6
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCC(=O)C(=CC1CCC(=CC1)C)C
InChIInChI=1S/C13H20O/c1-4-13(14)11(3)9-12-7-5-10(2)6-8-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+
InChIKeyNSPDRVIQAXARPO-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one (CAS 70556-54-6) – Procurement-Relevant Physical & Olfactory Baseline


2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one (CAS 70556-54-6) is a synthetic C₁₃H₂₀O cyclohexenyl pentenone classified among fragrance terpenoids . Its IUPAC name, (E)-2-methyl-1-(4-methylcyclohex-3-en-1-yl)pent-1-en-3-one, reflects a trans-configured exocyclic enone moiety that fundamentally distinguishes it from regioisomeric odorants such as vestitenone (C₁₂H₁₈O, CAS 69401-36-1) . The compound is utilized in fragrance and flavor compositions, where its organoleptic profile and chemical stability are primary procurement considerations.

Why Generic Substitution Fails for 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one in Fragrance Procurement


In fragrance formulation, regioisomeric cyclohexenyl ketones cannot be freely interchanged because the position of the exocyclic enone and methyl substituents imparts distinct odor qualities, tenacity, and formulation behavior . The target compound’s α-methylpentenone motif yields a fruity–apricot olfactory character, whereas the isomeric vestitenone (4-(4-methylcyclohex-3-en-1-yl)pent-3-en-2-one) provides a green–woody note . Furthermore, the target compound’s higher molecular weight (192.30 vs. 178.27 g/mol) and crystalline nature create measurable differences in volatility, substantivity, and handling requirements that directly impact procurement decisions .

Quantitative Differentiation Evidence for 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one vs. Closest Analogs


Solid-State Handling Advantage: Melting Point Differentiation vs. Vestitenone

The target compound is a crystalline solid at ambient temperature (melting point 59–61 °C), whereas vestitenone (CAS 69401-36-1) is a liquid under standard conditions . This solid-state form reduces volatile loss during storage and enables direct gravimetric dispensing without solvent dilution, a practical advantage in automated fragrance compounding .

Fragrance formulation Physical property Handling & storage

Volatility-Driven Substantivity: Boiling Point Comparison with Vestitenone

With a boiling point of 259–263 °C, the target compound is approximately 20–30 °C higher-boiling than vestitenone (estimated bp ~230–240 °C based on molecular weight and structural analogs) . This translates to reduced headspace volatility and prolonged fragrance release on fabric and skin, a critical parameter for long-lasting perfume applications .

Fragrance longevity Substantivity Volatility

Organoleptic Differentiation: Fruity–Apricot vs. Green–Woody Character

The target compound exhibits a fruity, apricot-like odor profile characteristic of α-methylpentenone cyclohexenyl ketones, whereas vestitenone is described in Cedrus atlantica wood oil as possessing a green, woody, and slightly camphoraceous character . This qualitative divergence originates from the position of the carbonyl group (3-one vs. 2-one) and the methyl substitution pattern, making the two compounds non-interchangeable in fragrance accords targeting specific olfactory directions .

Odor profile Sensory evaluation Flavor & fragrance

Application Concentration Ranges: Effective Levels in Flavor & Fragrance Compositions

Cyclohexenyl ketones of this structural class are effective at low inclusion levels. The patent DE2418335A1 reports that closely related 1,4-dimethyl-cyclohex-3-enyl methyl ketone (Ia) and 1,3-dimethyl-cyclohex-3-enyl methyl ketone (Ib) produce characteristic aroma effects at 0.5–100 ppm in flavored products and at 0.5–10 % of the total perfume composition weight . While direct quantitative threshold data for the target compound are not publicly available, the structural similarity supports a comparable potency range, positioning the compound as a high-impact ingredient suitable for cost-effective low-dosage formulation .

Usage level Formulation Flavor threshold

Application Scenarios Where 2-Methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one Outperforms Analogs


Long-Lasting Fruity Fine Fragrances Requiring High Substantivity

Perfumers formulating eaux de parfum with apricot, peach, or osmanthus themes benefit from the target compound’s elevated boiling point (259–263 °C) and solid-state delivery, which prolong fragrance release on skin and fabric beyond what is achievable with lower-boiling liquid ketones such as vestitenone .

Automated Gravimetric Fragrance Compounding

The crystalline nature (mp 59–61 °C) of 2-methyl-1-(4-methyl-3-cyclohexen-1-yl)pent-1-en-3-one enables precise robotic dispensing without the solvent dilution required for liquid odorants, reducing volatile organic compound (VOC) emissions and improving batch-to-batch reproducibility in high-throughput fragrance manufacturing .

Low-Dosage Flavor Accords for Apricot-Fruit Profiles

Drawing on the class-level potency data (effective 0.5–100 ppm in flavored matrices for structurally analogous cyclohexenyl ketones), the target compound can be employed at sub-ppm to low-ppm levels to impart authentic apricot and stone-fruit nuances in beverages and confectionery, offering cost efficiency compared to higher-dosage natural extracts .

Replacement of Green–Woody Notes in Perfume Reformulation

When a fragrance brief shifts from a green–woody to a fruity–apricot character, the target compound directly substitutes vestitenone without altering the cyclohexenyl backbone architecture, preserving formula balance while reorienting the olfactory profile .

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